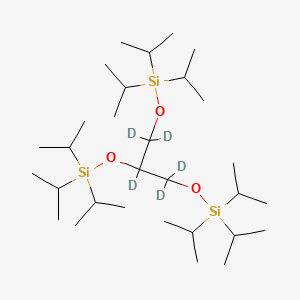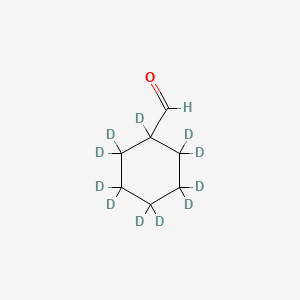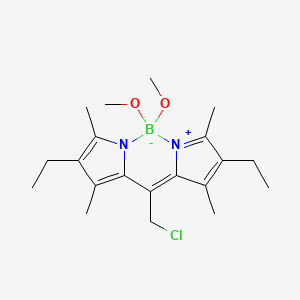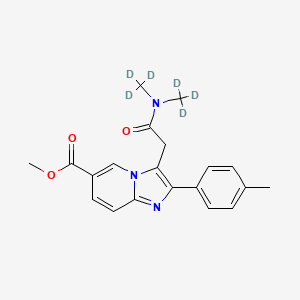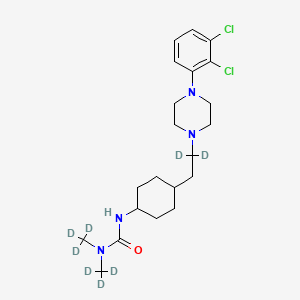
Cariprazine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cariprazine-d8 is a deuterated form of Cariprazine, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Cariprazine, as the presence of deuterium atoms can influence the compound’s stability and metabolic rate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cariprazine-d8 involves the incorporation of deuterium atoms into the Cariprazine molecule. One common method is to start with deuterated precursors. For instance, the synthesis might involve the reaction of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine with N,N-dimethylcarbamoyl chloride in the presence of deuterated solvents and reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial to maintain the deuterium content in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cariprazine-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are useful for further pharmacological studies.
Aplicaciones Científicas De Investigación
Cariprazine-d8 is extensively used in scientific research due to its unique properties:
Chemistry: Used to study the stability and reactivity of deuterated compounds.
Biology: Helps in understanding the metabolic pathways and biological effects of Cariprazine.
Medicine: Used in pharmacokinetic studies to evaluate the drug’s behavior in the body.
Industry: Employed in the development of new antipsychotic drugs with improved efficacy and reduced side effects .
Mecanismo De Acción
Cariprazine-d8, like Cariprazine, acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors. It also acts as an antagonist at serotonin 5-HT2A receptors. The presence of deuterium atoms can influence the binding affinity and metabolic stability of the compound, potentially leading to differences in its pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
Aripiprazole: Another atypical antipsychotic with partial agonist activity at D2 receptors.
Brexpiprazole: Similar to Cariprazine but with different receptor binding profiles.
Lamotrigine: Used for bipolar disorder but with a different mechanism of action.
Uniqueness
Cariprazine-d8 is unique due to its deuterium content, which provides enhanced metabolic stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings .
Propiedades
Fórmula molecular |
C21H32Cl2N4O |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
3-[4-[2,2-dideuterio-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-bis(trideuteriomethyl)urea |
InChI |
InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)/i1D3,2D3,11D2 |
Clave InChI |
KPWSJANDNDDRMB-KEWKYEQZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C(=O)NC1CCC(CC1)CC([2H])([2H])N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C([2H])([2H])[2H] |
SMILES canónico |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


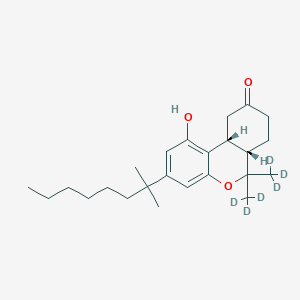
![[2]-Gingerdione](/img/structure/B13443019.png)
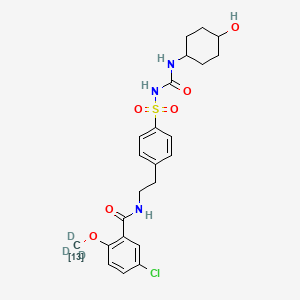
![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13443036.png)
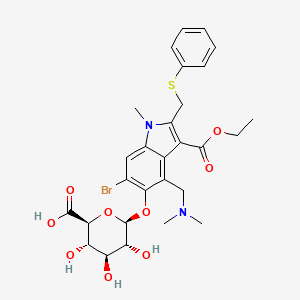
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13443049.png)
![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)

